

Brequinar Sodium application in organ transplant rejection studies

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Compound of Interest

Compound Name: Brequinar Sodium

Cat. No.: B1667779

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Application Notes: Brequinar Sodium in Organ Transplant Rejection

Introduction **Brequinar Sodium** (BQR), a 4-quinoline carboxylic acid derivative, is a potent immunosuppressive agent investigated for its efficacy in preventing organ transplant rejection. [1][2] Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3] By blocking this pathway, **Brequinar Sodium** selectively targets rapidly proliferating cells, such as activated T and B lymphocytes, which are key mediators of the immune response leading to graft rejection.[2][4] This targeted antiproliferative activity makes it a valuable compound for study in both allograft and xenograft transplantation models, particularly in combination with other immunosuppressive agents like cyclosporine.

Mechanism of Action The immunosuppressive effect of **Brequinar Sodium** is rooted in its ability to halt the synthesis of essential building blocks for DNA and RNA. Activated lymphocytes rely heavily on the de novo pyrimidine pathway to produce the nucleotides required for their clonal expansion. **Brequinar Sodium** specifically inhibits DHODH, the fourth enzyme in this pathway, which catalyzes the conversion of dihydroorotate to orotate. This blockade leads to a depletion of the intracellular pyrimidine pool, causing cell cycle arrest and preventing the proliferation of T and B cells that mediate graft rejection. This mechanism is distinct from calcineurin inhibitors like cyclosporine, which target early T-cell activation signaling. The inhibitory effects of Brequinar can be reversed by the addition of exogenous uridine, which can replenish the pyrimidine pool via the salvage pathway.

Caption: **Brequinar Sodium** inhibits DHODH in the de novo pyrimidine pathway.

Quantitative Data Summary

The efficacy of **Brequinar Sodium** has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Activity of **Brequinar Sodium**

Assay	System	Brequinar Concentration	Effect	Citation(s)
Mixed Lymphocyte Response	Allogeneic ACI and LEW rat strains	IC50: 150 ng/mL	Inhibition of lymphocyte proliferation	
Mitogen-Stimulated Activation	PHA-stimulated human PBMCs	Starts at 1 μM (10 ⁻⁶ M)	Dose-dependent inhibition of activation	
T-Cell Proliferation	αCD3/CD28-stimulated human T-cells	50 nM	37% reduction in proliferation	
T-Cell Proliferation	αCD3/CD28-stimulated human T-cells	100 nM	84% reduction in proliferation	
Ehrlich Ascites Tumor Cells	In vitro culture	IC50: 0.25 μM	Inhibition of proliferation	

| L1210 DHODH Inhibition | Isolated enzyme | Ki': 5-8 nM | Mixed inhibition kinetics | |

Table 2: In Vivo Efficacy of **Brequinar Sodium** Monotherapy in Rodent Transplant Models

Transplant Model	Animal Strain Combination	Dosage	Outcome	Citation(s)
Heterotopic Heart Allograft	ACI → LEW Rat	12-24 mg/kg, PO, 3x/week	Grafts not rejected during 30-day treatment period	
Orthotopic Liver Allograft	ACI → LEW Rat	12 mg/kg, PO (30 days)	50-90% of recipients achieve permanent graft acceptance (>250 days)	
Heterotopic Kidney Allograft	ACI → LEW Rat	12 mg/kg, PO (30 days)	50-90% of recipients achieve permanent graft acceptance	
Heterotopic Heart Allograft	DA x LEW Rat	3 mg/kg, PO, 3x/week	Moderately improved graft survival	

| Hamster-to-Rat Xenograft | Hamster → LEW Rat | 3 mg/kg/day | Minimally effective, median survival of 5.5 days | |

Table 3: In Vivo Efficacy of **Brequinar Sodium** in Combination Therapy | Transplant Model | Combination Drugs & Dosages | Outcome | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Heterotopic Heart Allograft | BQR (3 mg/kg, 3x/week) + Cyclosporine (2.5 mg/kg/day) | Synergistic effect; mean graft survival prolonged to 31 days vs. 10-16 days for monotherapy | | | Hamster-to-Rat Xenograft | BQR (3 mg/kg/day) + Cyclosporine (10 mg/kg/day) | Potent synergistic interaction; median graft survival >100 days | | | Heterotopic Heart Allograft | BQR (3 mg/kg, 3x/week) + Leflunomide (5 mg/kg) | Prolonged graft survival (median survival 14 days) | | | Heterotopic Heart Allograft | BQR (3 mg/kg, 3x/week) + Tacrolimus (0.5 mg/kg) | Prolonged graft survival (median survival 14 days) | |

Experimental Protocols

Protocol 1: In Vitro Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the inhibitory effect of **Brequinar Sodium** on T-cell proliferation in response to allogeneic stimulation.

Materials:

- Spleens from two different rat strains (e.g., ACI and LEW)
- RPMI-1640 medium with L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 μ M 2-mercaptoethanol.
- Ficoll-Paque for lymphocyte isolation.
- **Brequinar Sodium** stock solution (dissolved in DMSO or appropriate vehicle).
- [3 H]-thymidine (1 μ Ci/well).
- 96-well round-bottom culture plates.
- Cell harvester and liquid scintillation counter.

Methodology:

- Cell Preparation:
 - Aseptically harvest spleens from ACI (stimulator) and LEW (responder) rats.
 - Prepare single-cell suspensions by gently teasing the spleens apart in culture medium.
 - Isolate splenocytes by density gradient centrifugation using Ficoll-Paque.
 - Wash the isolated cells twice with culture medium.
 - Inactivate the stimulator cells (ACI) by treating with Mitomycin C (50 μ g/mL) for 30 minutes at 37°C, followed by three washes to remove residual Mitomycin C.

- Resuspend both responder and stimulator cells to a final concentration of 2×10^6 cells/mL.
- Assay Setup:
 - Plate 100 μ L of responder cells (LEW, 2×10^5 cells) into each well of a 96-well plate.
 - Prepare serial dilutions of **Brequinar Sodium** in culture medium and add 50 μ L to the appropriate wells. Include a vehicle control.
 - Add 50 μ L of stimulator cells (ACI, 1×10^5 cells) to the wells.
 - Final volume in each well should be 200 μ L. Set up control wells with responder cells alone.
- Incubation and Proliferation Measurement:
 - Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
 - On day 5, pulse each well with 1 μ Ci of [³H]-thymidine.
 - Incubate for an additional 18-24 hours.
- Data Collection and Analysis:
 - Harvest the cells onto glass fiber filters using a cell harvester.
 - Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).
 - Calculate the percentage of inhibition for each Brequinar concentration relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the Brequinar concentration.

Protocol 2: Rodent Heterotopic Cardiac Allograft Model

Objective: To evaluate the efficacy of **Brequinar Sodium** in prolonging cardiac allograft survival in a rat model.

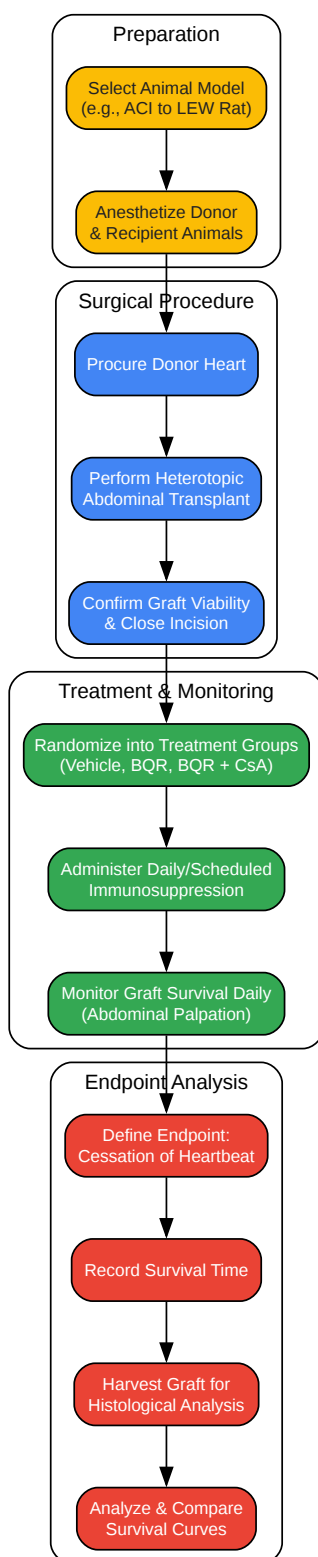
Materials:

- Donor (e.g., ACI) and recipient (e.g., LEW) rats.
- Surgical instruments for microsurgery.
- Anesthetic (e.g., isoflurane).
- **Brequinar Sodium** for oral gavage.
- Saline or vehicle for control group.
- Suture material (e.g., 8-0 or 10-0 nylon).

Methodology:

- Animal Preparation:
 - Anesthetize both donor and recipient rats.
 - Prepare the surgical area on the abdomen of the recipient rat by shaving and sterilizing the skin.
- Donor Heart Procurement:
 - Perform a median sternotomy on the donor rat.
 - Heparinize the donor via the inferior vena cava (IVC).
 - Ligate the IVC and pulmonary veins.
 - Transect the aorta and pulmonary artery.
 - Flush the heart with cold saline and carefully excise it.
- Heterotopic Transplantation:
 - Make a midline abdominal incision in the recipient rat.

- Perform end-to-side anastomoses of the donor aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's IVC.
- Once anastomoses are complete, release the vascular clamps to allow perfusion of the donor heart.
- Confirm viability by observing the heart beating within the abdominal cavity.
- Close the abdominal wall and skin.
- Post-Operative Care and Drug Administration:
 - Provide post-operative analgesia and monitor the animal for recovery.
 - Administer **Brequinar Sodium** via oral gavage according to the predetermined schedule (e.g., 12 mg/kg, three times a week). The control group receives the vehicle on the same schedule. Combination therapy groups would receive Brequinar and a second agent (e.g., cyclosporine).
- Graft Survival Monitoring:
 - Monitor graft function daily by gentle abdominal palpation to assess the heartbeat of the transplanted organ.
 - Rejection is defined as the complete cessation of a palpable heartbeat.
 - The day of rejection is recorded, and graft survival time is calculated.
- Endpoint Analysis:
 - At the time of rejection or study termination, euthanize the recipient and perform a necropsy.
 - Harvest the transplanted heart for histological analysis to confirm rejection, characterized by lymphocyte infiltration, myocyte damage, and vasculitis.



Workflow for In Vivo Allograft Rejection Study

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Caption: Experimental workflow for a rodent cardiac allograft study.

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